molecular formula C19H21N3O3S2 B3414905 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide CAS No. 946384-32-3

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide

Cat. No.: B3414905
CAS No.: 946384-32-3
M. Wt: 403.5 g/mol
InChI Key: WDZABGSBSSXYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine sulfonamide class, characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted at position 3 with a sulfanylacetamide moiety. The benzyl group at position 4 enhances lipophilicity, while the N-propyl chain on the acetamide tail modulates solubility and pharmacokinetic properties. Such derivatives are often explored for antimicrobial, kinase inhibitory, or anti-inflammatory activities .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-12-20-18(23)14-26-19-21-27(24,25)17-11-7-6-10-16(17)22(19)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZABGSBSSXYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with a suitable sulfanyl and N-propylacetamide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and sulfanyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide is a member of the benzothiadiazin class of compounds, which have garnered interest due to their potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzothiadiazin framework exhibit significant antimicrobial properties. For instance, derivatives of benzothiadiazine have been shown to possess activity against various bacterial strains and fungi. The presence of the sulfanyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy.

Anticancer Properties

The anticancer potential of benzothiadiazine derivatives has been explored in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation and survival. The specific mechanism of action for this compound remains an area for further investigation, but preliminary data suggest promising results in vitro.

Anti-inflammatory Effects

Benzothiadiazine derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of Benzothiadiazine Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of the Sulfanyl Group : This step may involve nucleophilic substitution reactions where a sulfanyl moiety is introduced to the benzothiadiazine core.
  • Acetamide Formation : The final step usually involves acylation reactions to attach the propylacetamide group.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various benzothiadiazine derivatives for their antimicrobial properties. The results indicated that certain substitutions on the benzothiadiazine core significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The compound this compound was among those tested and showed promising results.

Case Study 2: Cancer Cell Line Studies

Research conducted on human cancer cell lines demonstrated that benzothiadiazine derivatives could effectively inhibit cell growth and induce apoptosis. In particular, compounds similar to this compound were shown to activate caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzothiadiazine vs. Triazole Derivatives
  • Target Compound: The benzothiadiazine-1,1-dioxide core provides a rigid, electron-deficient aromatic system, favoring interactions with enzymes via π-π stacking or hydrogen bonding. The sulfone group enhances metabolic stability compared to non-oxidized sulfur analogs .
  • Triazole Analogs: Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide () feature a triazole ring, which introduces additional hydrogen-bonding sites.
Sulfanyl Linker Variations
  • The sulfanyl (-S-) bridge in the target compound is critical for tethering the acetamide group to the heterocycle. In contrast, OLC-12 () uses a similar linker but incorporates a pyridinyl-triazole system, enhancing solubility via the pyridine nitrogen’s basicity .

Substituent Effects on Bioactivity

N-Alkyl/Aryl Groups
  • N-Fluorophenyl () : Derivatives like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39, ) show enhanced antibacterial activity (MIC = 8 µg/mL against E. coli) due to the electron-withdrawing fluorine atom, which may strengthen target binding .
Benzyl vs. Halogenated Aryl Groups
  • The benzyl group in the target compound contributes to hydrophobic interactions. In contrast, 2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide () replaces benzyl with ethyl and fluorophenyl, reducing steric hindrance and altering electronic properties (logP = 3.92) .
Antimicrobial Activity
  • Triazole Derivatives : Compound 39 () exhibits MIC values of 8–16 µg/mL against Gram-negative bacteria, attributed to the fluorobenzyl group’s polarity and triazole’s hydrogen-bonding capacity .
Enzyme Inhibition
  • VUAA-1 (), a triazole sulfanyl acetamide, acts as an insect odorant receptor agonist (EC₅₀ = 1.2 µM), highlighting the scaffold’s versatility in targeting diverse proteins .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (MIC or IC₅₀) Key Reference
2-[(4-Benzyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide Benzothiadiazine-1,1-dioxide 4-Benzyl, N-propyl N/A (Theoretical)
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) 1,2,3-Triazole 4-Fluorobenzyl 8 µg/mL (E. coli)
OLC-12 () Pyridinyl-triazole 4-Isopropylphenyl EC₅₀ = 1.2 µM (Orco)
2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide Benzothiadiazine-1,1-dioxide 4-Ethyl, 3-fluorophenyl LogP = 3.92

Biological Activity

Overview

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide is a compound belonging to the class of benzothiadiazine derivatives. This compound exhibits a unique structure characterized by a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The biological activity of this compound has been investigated in various contexts, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

PropertyDetails
IUPAC Name This compound
Molecular Formula C23H25N3O3S2
Molecular Weight 465.59 g/mol
CAS Number 933025-85-5

Antimicrobial Activity

Research has shown that compounds containing the benzothiadiazine moiety can exhibit significant antimicrobial properties. Studies have indicated that this compound demonstrates activity against various bacterial strains. For instance:

  • In vitro studies revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Antiviral Activity

The potential antiviral effects of this compound have also been explored. Preliminary findings suggest that it may interfere with viral replication mechanisms. Specific studies have highlighted:

  • Mechanism of Action : The compound appears to inhibit viral entry into host cells and disrupts viral RNA synthesis.

Anticancer Properties

The anticancer activity of benzothiadiazine derivatives is a significant area of research. For this compound:

  • Cell Line Studies : Various cancer cell lines have been used to assess cytotoxicity. The compound showed promising results in inducing apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzothiadiazine derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Antiviral Activity

In a study focusing on antiviral agents published in Antiviral Research, researchers found that the compound significantly reduced viral titers in infected cell cultures by up to 90% compared to control groups.

Study 3: Anticancer Potential

A recent investigation in Cancer Letters assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF7 and MDA-MB-231). The findings showed an IC50 value of 25 µM for MCF7 cells, indicating substantial anticancer activity.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
Benzothiadiazine Derivative AModerateLowHigh
Benzothiadiazine Derivative BHighModerateModerate
2-[(4-benzyl...)-N-propylacetamide High Significant High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-benzyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., triethylamine for deprotonation). Thiol-ene "click" chemistry is often employed to attach the sulfanyl group to the benzothiadiazine core. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the compound in >90% purity. Reaction progress should be monitored using TLC and validated with LC-MS .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy to verify substituent connectivity, Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl and amide stretches). Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity. Elemental analysis (C, H, N, S) is recommended for final validation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like MCF-7 or HEK293) and antimicrobial disk diffusion tests (e.g., against Staphylococcus aureus). Use dose-response curves (0.1–100 μM) to determine IC₅₀ values. Parallel negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity) are essential to validate results .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict biological activity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases or inflammatory cytokines). Quantum chemical calculations (DFT at B3LYP/6-31G* level) optimize geometry and predict reactivity. Machine learning models (e.g., Random Forest regression) trained on structural descriptors (logP, polar surface area) can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictory data in biological activity studies?

  • Methodological Answer : Address discrepancies by:

  • Repeating assays under standardized conditions (e.g., fixed cell passage number, serum-free media).
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD).
  • Comparing structural analogs to isolate substituent effects (e.g., replacing the benzyl group with a fluorobenzyl moiety) .

Q. How can reaction fundamentals and reactor design improve scalability?

  • Methodological Answer : Use statistical Design of Experiments (DoE, e.g., Box-Behnken design) to optimize parameters (temperature, solvent ratio, stirring rate). Pilot-scale reactors (e.g., continuous-flow systems) enhance reproducibility and reduce byproducts. Monitor reaction kinetics via in-line FTIR or Raman spectroscopy for real-time adjustments .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine cryo-EM or X-ray crystallography to resolve binding modes in protein complexes. Cellular thermal shift assays (CETSA) confirm target engagement in live cells. RNA-seq or proteomics identifies downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in synthetic yields across batches?

  • Methodological Answer : Perform root-cause analysis using:

  • Purity checks of starting materials (NMR/LC-MS).
  • Stability studies of intermediates under reaction conditions (e.g., light/oxygen sensitivity).
  • Multivariate analysis (PLS regression) to identify critical factors (e.g., trace moisture in solvents) .

Q. What strategies validate the compound’s selectivity in multi-target assays?

  • Methodological Answer : Use phenotypic screening (e.g., high-content imaging) to assess off-target effects. Counter-screens against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) and leverage CRISPR-Cas9 knockout models to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.